molecular formula C20H18ClNO5 B11378304 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B11378304
M. Wt: 387.8 g/mol
InChI Key: KCXMOXUSTISVPT-UHFFFAOYSA-N
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Description

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chloro, hydroxy, and methoxy substituent on the chromen-2-one core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base.

    Introduction of the chloro and hydroxy groups: Chlorination and subsequent hydroxylation of the chromen-2-one core can be performed using reagents like thionyl chloride and sodium hydroxide.

    Attachment of the acetamide group: This step involves the reaction of the intermediate with an appropriate amine, such as 3-methoxybenzylamine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.

    7-Methylcoumarin: Another methyl derivative with a different substitution pattern.

    4-Methylcoumarin: A methyl derivative with the methyl group at the 4-position.

Uniqueness

2-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific combination of chloro, hydroxy, and methoxy substituents on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H18ClNO5/c1-11-14-7-16(21)17(23)9-18(14)27-20(25)15(11)8-19(24)22-10-12-4-3-5-13(6-12)26-2/h3-7,9,23H,8,10H2,1-2H3,(H,22,24)

InChI Key

KCXMOXUSTISVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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